

## AZD-3463: A Technical Guide to Dual ALK/IGF-1R Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD-3463 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual specificity for Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] This technical guide provides a comprehensive overview of AZD-3463, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. The dual inhibition of ALK and IGF-1R presents a promising therapeutic strategy, particularly in overcoming resistance to first-generation ALK inhibitors like crizotinib, where IGF-1R signaling can act as a bypass pathway.[1][3]

### **Core Mechanism of Action**

**AZD-3463** competitively binds to the ATP-binding pocket of both ALK and IGF-1R, inhibiting their kinase activity.[1][4] This dual inhibition leads to the downregulation of key downstream signaling pathways crucial for tumor cell proliferation, survival, and growth, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[1][5] Notably, **AZD-3463** has shown efficacy against various crizotinib-resistant ALK mutations, such as the L1196M gatekeeper mutation.[1][2]

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **AZD-3463** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of AZD-3463

| Target | Assay Type | Value             | Reference    |
|--------|------------|-------------------|--------------|
| ALK    | Ki         | 0.75 nM           | [1][2][4][6] |
| IGF-1R | Ki         | Equivalent to ALK | [1][2][4]    |

Table 2: Cellular Activity of AZD-3463 (IC50 Values)

| Cell Line | Cancer<br>Type    | ALK Status       | IGF-1R<br>Status | IC50 (μM)     | Reference |
|-----------|-------------------|------------------|------------------|---------------|-----------|
| IMR-32    | Neuroblasto<br>ma | Wild Type        | Not Specified    | 2.802         | [6]       |
| NGP       | Neuroblasto<br>ma | Wild Type        | Not Specified    | 14.55         | [6]       |
| NB-19     | Neuroblasto<br>ma | Not Specified    | Not Specified    | 11.94         | [6]       |
| SH-SY5Y   | Neuroblasto<br>ma | F1174L<br>Mutant | Not Specified    | 1.745         | [6]       |
| SK-N-AS   | Neuroblasto<br>ma | Wild Type        | Not Specified    | 21.34         | [6]       |
| LA-N-6    | Neuroblasto<br>ma | Wild Type        | Not Specified    | 16.49         | [6]       |
| H3122     | NSCLC             | EML4-ALK         | Not Specified    | Not Specified | [1]       |
| H2228     | NSCLC             | EML4-ALK         | Not Specified    | Not Specified | [1]       |
| DEL       | ALCL              | NPM-ALK          | Not Specified    | Not Specified | [1]       |

Table 3: In Vivo Efficacy of AZD-3463 in Xenograft Models



| Xenograft<br>Model    | Cancer<br>Type    | ALK Status       | Treatment                             | Outcome                                   | Reference |
|-----------------------|-------------------|------------------|---------------------------------------|-------------------------------------------|-----------|
| SH-SY5Y<br>Orthotopic | Neuroblasto<br>ma | F1174L<br>Mutant | 15 mg/kg<br>AZD-3463<br>(i.p., daily) | Almost<br>complete<br>tumor<br>regression | [5][7]    |
| NGP<br>Orthotopic     | Neuroblasto<br>ma | Wild Type        | 15 mg/kg<br>AZD-3463<br>(i.p., daily) | Significant<br>tumor<br>regression        | [5][7]    |
| H3122                 | NSCLC             | EML4-ALK         | Dose-<br>dependent<br>AZD-3463        | Tumor stasis                              | [1][4]    |
| H2228                 | NSCLC             | EML4-ALK         | Dose-<br>dependent<br>AZD-3463        | Tumor<br>regression                       | [1][4]    |
| DEL                   | ALCL              | NPM-ALK          | Dose-<br>dependent<br>AZD-3463        | Tumor<br>regression                       | [1][4]    |

# **Signaling Pathways**

The following diagrams illustrate the ALK and IGF-1R signaling pathways and the points of inhibition by AZD-3463.





Click to download full resolution via product page

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by AZD-3463.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. AZD-3463 | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]
- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-3463: A Technical Guide to Dual ALK/IGF-1R Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612278#azd-3463-dual-alk-igf-1r-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com